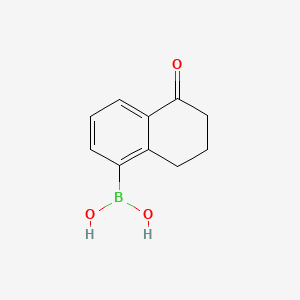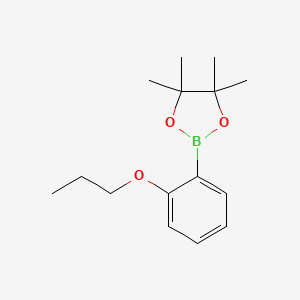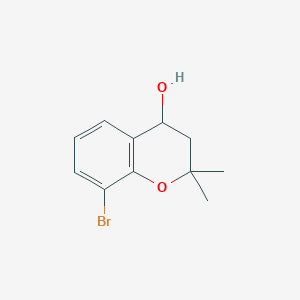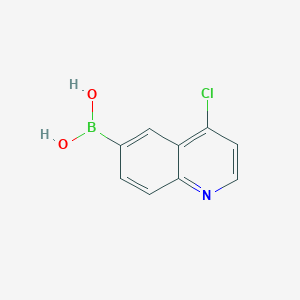amine dihydrochloride](/img/structure/B13469767.png)
[(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a benzodiazole ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole core. The introduction of fluorine atoms at specific positions on the benzodiazole ring is achieved through electrophilic fluorination reactions. The subsequent steps involve the attachment of the ethyl and methylamine groups under controlled conditions, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Scientific Research Applications
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, while the benzodiazole ring facilitates interactions with nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5,7-dichloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride
- (1S)-1-(5,7-dibromo-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride
Uniqueness
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13Cl2F2N3 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(1S)-1-(4,6-difluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11F2N3.2ClH/c1-5(13-2)10-14-8-4-6(11)3-7(12)9(8)15-10;;/h3-5,13H,1-2H3,(H,14,15);2*1H/t5-;;/m0../s1 |
InChI Key |
GKAOCYOIHOWVJI-XRIGFGBMSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)


![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)

![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)


![Rac-methyl (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13469724.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)

![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)

![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)
